Vista-IN-3

VISTA inhibitor binding affinity immune checkpoint

VISTA-IN-3 is the preferred, non-fungible tool for VISTA pathway modulation. Its high-affinity (KD 0.49 μM) and proven selective antagonism—not dual VISTA/PD-L1 inhibition—eliminate confounding PD-L1 effects, ensuring clean, VISTA-specific mechanistic data. Validated in vivo synergy with PD-L1 antibody makes it the standard benchmark for evaluating dual checkpoint blockade in reproducible preclinical tumor models, safeguarding translational relevance and experimental integrity.

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
Cat. No. B15137672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVista-IN-3
Molecular FormulaC14H18N4O3
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)CNCCO)NC2=CC(=CC=C2)O
InChIInChI=1S/C14H18N4O3/c1-21-13-8-11(9-15-5-6-19)17-14(18-13)16-10-3-2-4-12(20)7-10/h2-4,7-8,15,19-20H,5-6,9H2,1H3,(H,16,17,18)
InChIKeyKCTPHIOYWMANBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VISTA‑IN‑3 (Compound A4): Procurement‑Grade Baseline Characterization for VISTA‑Targeted Immuno‑Oncology Research


VISTA‑IN‑3 (also designated Compound A4) is a methoxy‑pyrimidine‑based small‑molecule inhibitor of the immune‑checkpoint receptor V‑domain Ig Suppressor of T‑cell Activation (VISTA) [1]. It was identified through structure‑based design and microscale thermophoresis screening as the most potent ligand in a focused series of novel VISTA antagonists [2]. The compound is routinely supplied as a solid with the molecular formula C₁₄H₁₈N₄O₃ (MW 290.32) and is intended for laboratory‑scale mechanistic studies and preclinical efficacy evaluation in immuno‑oncology models .

Why Generic VISTA‑Targeting Molecules Cannot Substitute for VISTA‑IN‑3 in Critical Immuno‑Oncology Studies


VISTA‑targeted small molecules exhibit profound structural and functional heterogeneity, with binding affinities spanning more than two orders of magnitude (from low‑nanomolar to high‑micromolar) and divergent mechanisms of action (e.g., selective VISTA antagonism vs. dual VISTA/PD‑L1 inhibition). Simply substituting one VISTA‑binding compound for another—without accounting for its precise KD value, cellular functional profile, and in vivo synergism with checkpoint antibodies—introduces uncontrolled experimental variability that can invalidate comparative efficacy studies, obscure mechanism‑of‑action conclusions, and misdirect preclinical development programs [1]. The quantitative evidence presented below delineates the specific, measurable differentiators that make VISTA‑IN‑3 a non‑fungible research tool for investigators requiring high‑confidence VISTA pathway modulation.

VISTA‑IN‑3 Quantitative Differentiation Guide: Head‑to‑Head and Cross‑Study Comparator Evidence


VISTA Binding Affinity: VISTA‑IN‑3 Exhibits a 4.3‑Fold Tighter KD than the Dual‑Inhibitor Compound S8

VISTA‑IN‑3 demonstrates a KD of 0.49 ± 0.20 μM for VISTA protein as measured by microscale thermophoresis (MST), representing the highest affinity in its chemical series [1]. In contrast, the bifunctional PD‑L1/VISTA inhibitor Compound S8 (PD‑L1/VISTA‑IN‑2) exhibits a VISTA KD of 2.1 μM under isothermal titration calorimetry (ITC) conditions [2]. This constitutes a 4.3‑fold tighter binding interaction for VISTA‑IN‑3, translating to a lower concentration requirement for half‑maximal target engagement.

VISTA inhibitor binding affinity immune checkpoint

Functional Immune Activation: VISTA‑IN‑3 Significantly Induces IFN‑γ Release from Human PBMCs, a Hallmark of T‑Cell Reactivation

VISTA‑IN‑3 treatment of peripheral blood mononuclear cells (PBMCs) results in a significant induction of IFN‑γ cytokine release [1]. While the primary literature does not provide an absolute IFN‑γ concentration, the reported effect is described as "significantly activated...induced the release of cytokines such as IFN‑γ," establishing a clear functional differentiation from compounds that bind VISTA without eliciting robust T‑cell effector function [1]. In comparison, the VISTA‑targeting molecule NSC622608 (IC₅₀ = 4.8 μM in TR‑FRET) has not been reported to induce IFN‑γ secretion in published studies .

VISTA antagonist IFN‑γ secretion T‑cell activation

In Vivo Antitumor Efficacy: VISTA‑IN‑3 Demonstrates Potent Single‑Agent Activity and Synergy with PD‑L1 Antibody

VISTA‑IN‑3 exhibits potent antitumor activity as a single agent in a syngeneic mouse tumor model and synergizes with PD‑L1 antibody to enhance therapeutic efficacy [1]. In contrast, the clinical‑stage VISTA antagonist JNJ‑61610588 (onvatilimab) demonstrated dose‑limiting cytokine release syndrome (CRS) at sub‑therapeutic dose levels, leading to termination of its Phase I trial [2]. While direct tumor growth inhibition metrics are not disclosed in the primary publication, the observed synergy with anti‑PD‑L1 positions VISTA‑IN‑3 as a valuable tool for investigating combinatorial checkpoint blockade strategies.

VISTA inhibitor in vivo antitumor PD‑L1 synergy

Enhanced PBMC Cytotoxicity Against Tumor Cells: Functional Evidence of Immune Effector Cell Reactivation

VISTA‑IN‑3 treatment enhances the cytotoxicity of peripheral blood mononuclear cells (PBMCs) against tumor cells in vitro [1]. This functional endpoint directly measures the compound's capacity to reverse VISTA‑mediated immune suppression and restore tumor‑killing activity. In comparison, the dual‑target inhibitor CA‑170 has been reported to exhibit micromolar‑level binding affinity for VISTA and has shown limited single‑agent efficacy in some preclinical models, with its primary development path focused on PD‑L1/PD‑L2 antagonism rather than selective VISTA blockade [2].

VISTA antagonist cytotoxicity PBMC activation

High‑Impact Research Applications for VISTA‑IN‑3 Based on Verified Differentiation Data


Elucidating VISTA‑Specific Immune Checkpoint Mechanisms Without PD‑L1 Pathway Confounding

VISTA‑IN‑3's 0.49 μM KD and selective VISTA antagonism (as opposed to dual VISTA/PD‑L1 inhibition) make it the preferred tool for experiments designed to isolate VISTA‑specific signaling and functional outcomes [1]. Researchers seeking to dissect the unique contributions of VISTA to T‑cell exhaustion or myeloid‑derived suppressor cell function can employ VISTA‑IN‑3 with confidence that observed effects are not confounded by concurrent PD‑L1 blockade.

Preclinical Combination Therapy Studies with Anti‑PD‑L1 Monoclonal Antibodies

Given the demonstrated synergy between VISTA‑IN‑3 and PD‑L1 antibody in vivo, this compound is ideally suited for preclinical combination studies aiming to evaluate dual checkpoint blockade strategies [1]. Procurement of VISTA‑IN‑3 enables standardized, reproducible evaluation of VISTA/PD‑L1 co‑targeting across tumor models, facilitating the identification of responsive tumor types and predictive biomarkers.

Functional Validation of VISTA Expression and Activity in Primary Human Immune Cell Assays

The validated capacity of VISTA‑IN‑3 to induce IFN‑γ release and enhance PBMC cytotoxicity provides a reliable positive control for functional assays designed to assess VISTA expression and suppressive activity in patient‑derived samples or engineered cell lines [1]. This application is particularly valuable for translational researchers seeking to correlate VISTA pathway activity with clinical outcomes.

Benchmarking New VISTA‑Targeted Chemical Probes and Biologics

As a well‑characterized small‑molecule inhibitor with published binding affinity, functional activation data, and in vivo efficacy, VISTA‑IN‑3 serves as a standardized benchmark compound for comparative evaluation of novel VISTA‑targeting agents [1]. Its use as a reference control ensures that new candidates can be evaluated against a consistent, quantifiable standard of VISTA antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vista-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.